4-Oxo-octahydro-isoindole-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The thermal C6-epimerization of related compounds to 4-Oxo-octahydro-isoindole-1-carboxylic acid led to the discovery of two epimers with distinct hydrogen-bonded crystal-packing modes, enhancing our understanding of the geometric and structural properties of such compounds (Poplevin et al., 2016).
Analytical Chemistry
In analytical chemistry, related isomers of this compound have been quantitatively determined using reverse phase HPLC methods. This development is significant for accurately measuring these compounds in various substances (Vali et al., 2012).
Synthesis Processes
The synthesis of isoindoline-4-carboxylic acids via the aromatization of 3a,6-epoxyisoindoles in alkaline media has been a significant development. This method provides a simpler and more efficient way to produce these compounds, which are valuable in various chemical syntheses (Zubkov et al., 2012).
Organic Synthesis Applications
This compound and its derivatives are explored in organic synthesis. For example, the use of microbiologically produced carboxylic acids, including related oxo-carboxylic acids, has been crucial in creating new building blocks for organic synthesis under environmentally friendly conditions (Aurich et al., 2012).
Mechanism of Action
Target of Action
Indole derivatives, which “4-Oxo-octahydro-isoindole-1-carboxylic acid” might be a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “this compound”.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDEKVDUFIFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2C(=O)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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